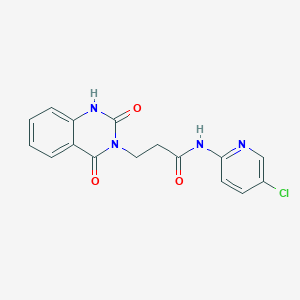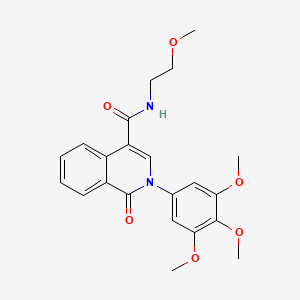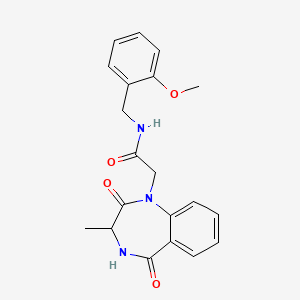![molecular formula C18H18N2O5 B11149170 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl dimethylcarbamate](/img/structure/B11149170.png)
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl dimethylcarbamate is a complex organic compound with a unique structure that combines a benzoxazole ring with a dimethylcarbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl dimethylcarbamate typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The next step involves the introduction of the methoxyphenoxy group through a nucleophilic substitution reaction. Finally, the dimethylcarbamate group is introduced using a carbamoylation reaction with dimethylamine and a suitable carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and other advanced technologies can also improve the efficiency of the production process.
化学反応の分析
Types of Reactions
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C18H18N2O5 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC名 |
[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C18H18N2O5/c1-20(2)18(21)24-14-7-8-15-16(19-25-17(15)10-14)11-23-13-6-4-5-12(9-13)22-3/h4-10H,11H2,1-3H3 |
InChIキー |
OKLIJOAJXXGZSK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=NO2)COC3=CC=CC(=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11149088.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11149092.png)

![5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11149104.png)
![3-benzyl-6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11149105.png)
![2-{3-oxo-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide](/img/structure/B11149107.png)
![N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valine](/img/structure/B11149112.png)
![6-ethyl-7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11149113.png)
![2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B11149122.png)

![1'-ethyl-N-[2-(1H-indol-3-yl)ethyl]-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11149132.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11149140.png)
![3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11149144.png)

